N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
N-{3-[5-(4-Fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-fluorophenyl group at position 5, a furan-2-carbonyl moiety at position 1, and an ethane-1-sulfonamide group attached to a phenyl ring at position 3 (Figure 1). The fluorophenyl and furan-2-carbonyl substituents may enhance lipophilicity and binding specificity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c1-2-31(28,29)25-18-6-3-5-16(13-18)19-14-20(15-8-10-17(23)11-9-15)26(24-19)22(27)21-7-4-12-30-21/h3-13,20,25H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWYGUMPQQZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the fluorophenyl and furan-2-carbonyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and furan-2-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Observations :
Sulfonamide vs.
Fluorophenyl vs. Chlorophenyl : Fluorine's electronegativity and smaller atomic radius (vs. chlorine) likely improve metabolic stability and membrane permeability, as seen in fluorophenyl-substituted pyrazolines .
Furan-2-carbonyl vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Analogues
Key Insights :
- The target compound’s fluorophenyl and furan groups likely increase LogP compared to hydroxyl-substituted analogues, improving blood-brain barrier penetration but reducing aqueous solubility .
- Sulfonamide-containing derivatives generally exhibit high plasma protein binding, as observed in , which may limit free drug availability.
Biological Activity
N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Fluorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
- Furan-2-carbonyl group : May enhance the compound's reactivity and biological activity.
- Pyrazole ring : Known for various pharmacological properties, including anti-inflammatory and anticancer effects.
The molecular formula for this compound is with a molecular weight of approximately 392.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It potentially binds to receptors that regulate cell signaling pathways, influencing cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Li et al. (2022) | MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| Kumar et al. (2022) | HCT116 | 0.39 ± 0.06 | Cell cycle arrest at SubG1/G1 phase |
| Bouabdallah et al. (2022) | Hep2 | 3.25 mg/mL | Cytotoxicity |
These results indicate a promising profile for this compound in targeting various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. Studies have demonstrated that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated several pyrazole derivatives for their anticancer properties. The specific compound showed significant cytotoxicity against multiple cancer cell lines, indicating its potential use as an anticancer agent. The study utilized various assays to determine the IC50 values and elucidate the mechanisms of action through molecular docking studies.
Case Study 2: Enzyme Inhibition
Research focusing on the enzyme inhibition profile of similar compounds revealed that modifications in the pyrazole ring can significantly enhance inhibitory activity against specific targets such as cyclooxygenases (COX). This suggests that this compound may also possess anti-inflammatory properties through COX inhibition.
Q & A
Q. What are the critical steps in synthesizing N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how are intermediates monitored?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with furan-2-carbonyl precursors and sulfonamide coupling. Key steps include:
- Reaction Optimization : Temperature (60–80°C) and pH (6.5–7.5) are tightly controlled to avoid side reactions.
- Intermediate Monitoring : High-Performance Liquid Chromatography (HPLC) tracks reaction progress, while -NMR and -NMR verify intermediate structures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final compound.
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Spectroscopy :
- -NMR and -NMR identify functional groups (e.g., sulfonamide S=O at ~3.1 ppm, furan carbonyl C=O at ~160 ppm) .
- IR spectroscopy confirms carbonyl (1650–1750 cm) and sulfonamide (1150–1250 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 495.12) .
Q. What initial biological screening approaches are used to assess this compound?
Methodological Answer:
- Enzyme Assays : Targets like cyclooxygenase-2 (COX-2) are tested via fluorometric or colorimetric assays (IC values reported) .
- Cell-Based Studies : Cytotoxicity is evaluated using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : SHELXL refines crystal structures to < 0.05 Å resolution, revealing:
- Data Interpretation : WinGX/ORTEP visualizes anisotropic displacement parameters, distinguishing static disorder from thermal motion .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer:
Q. What computational strategies enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling :
- Machine Learning : Random Forest classifiers prioritize derivatives with predicted IC < 50 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
